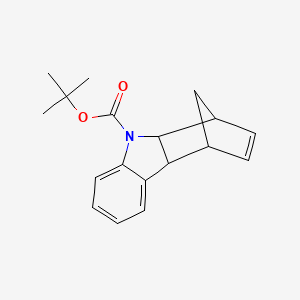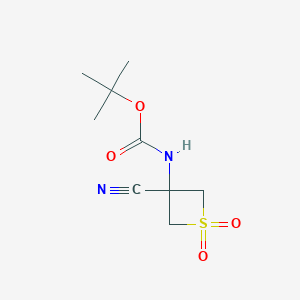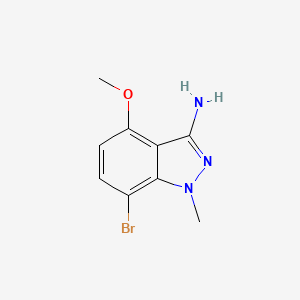
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine typically involves the following steps:
Bromination: The starting material, 4-methoxy-1-methyl-1H-indazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 7-hydroxy-4-methoxy-1-methyl-1H-indazol-3-amine.
Reduction: this compound with a reduced nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure but with a chlorine atom instead of a methoxy group.
4-methoxy-1-methyl-1H-indazol-3-amine: Lacks the bromine substitution.
7-bromo-1-methyl-1H-indazol-3-amine: Lacks the methoxy substitution.
Uniqueness
7-bromo-4-methoxy-1-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H10BrN3O |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
7-bromo-4-methoxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-13-8-5(10)3-4-6(14-2)7(8)9(11)12-13/h3-4H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
UTUIKRZNWPAJQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)
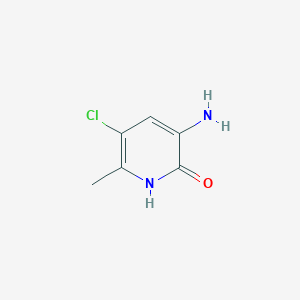
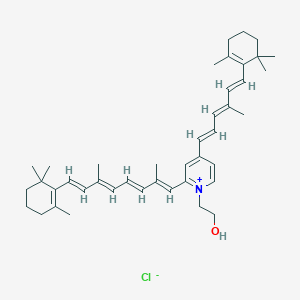
![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
![Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
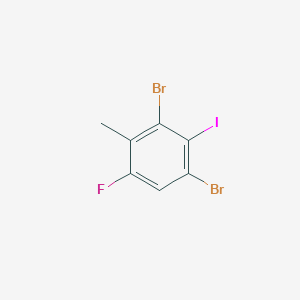
![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
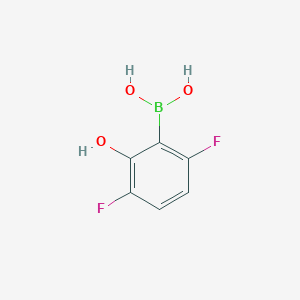
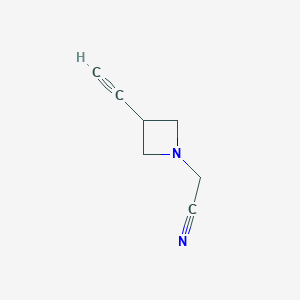
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
